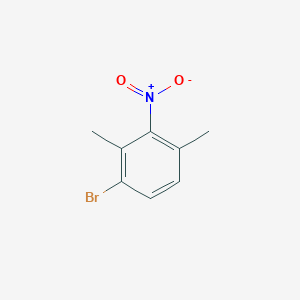

1-Bromo-2,4-dimetil-3-nitrobenceno

Descripción general

Descripción

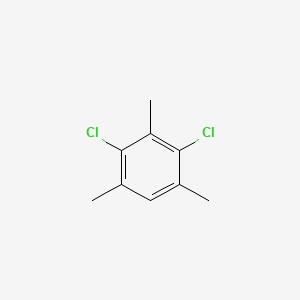

1-Bromo-2,4-dimethyl-3-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, which is further substituted with two methyl groups. This structure makes it a versatile reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of 1-Bromo-2,4-dimethyl-3-nitrobenzene can be achieved through the nitration of bromobenzene in water. This process involves the substitution of hydrogen atoms on the benzene ring with nitro groups. The yield of this synthesis is reported to be high, reaching 94.8%, with a product purity greater than 99.0%. The structure of the synthesized compound is confirmed using IR and NMR spectrometry, ensuring the correct placement of substituents on the aromatic ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dimethyl-3-nitrobenzene is not directly discussed in the provided papers. However, the structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, has been analyzed through X-ray diffraction, revealing the positions of the bromine and nitro substituents on the benzene ring. This analysis also showed a 50:50 disorder between two similar compounds in the crystal structure . This information can be extrapolated to understand the steric and electronic effects that substituents like bromine and nitro groups may have on the benzene ring in 1-Bromo-2,4-dimethyl-3-nitrobenzene.

Chemical Reactions Analysis

The chemical reactivity of 1-Bromo-2,4-dimethyl-3-nitrobenzene can be inferred from studies on similar bromo-nitrobenzene compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to proceed via an EC mechanism, leading to the formation of arylzinc compounds . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents, suggesting that the ionic solvent stabilizes the charged products . These findings indicate that the bromo and nitro substituents on the benzene ring can significantly influence the compound's reactivity, particularly in electrochemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,4-dimethyl-3-nitrobenzene are not explicitly detailed in the provided papers. However, the properties of bromo-nitrobenzene derivatives can be generally described as having relatively high melting points and densities due to the presence of heavy bromine atoms and the electron-withdrawing nitro groups. These groups also contribute to the compound's solubility in organic solvents and its reactivity in nucleophilic substitution reactions. The nitro group, in particular, is a strong electron-withdrawing group that can activate the benzene ring towards electrophilic aromatic substitution .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

1-Bromo-2,4-dimetil-3-nitrobenceno: es un reactivo versátil en la síntesis orgánica. Se puede usar para introducir un grupo bromo-nitro en un marco molecular, lo cual es un paso valioso en la construcción de compuestos orgánicos complejos. Por ejemplo, puede servir como precursor para la síntesis de varios compuestos aromáticos a través de reacciones de acoplamiento catalizadas por paladio .

Química Medicinal

En la química medicinal, este compuesto se puede utilizar para desarrollar productos farmacéuticos al actuar como intermedio en la síntesis de ingredientes farmacéuticos activos (API). Su grupo nitro se puede reducir a una amina, proporcionando un grupo funcional que prevalece en muchas moléculas de fármacos .

Ciencia de Materiales

Los grupos bromo y nitro presentes en This compound lo convierten en un candidato potencial para la modificación de las propiedades superficiales de los materiales. Se puede utilizar para crear polímeros con características específicas, como mayor resistencia a la degradación o mejor conductividad eléctrica .

Química Analítica

Este compuesto también puede desempeñar un papel en la química analítica como material estándar o de referencia en el análisis cromatográfico. Su espectro de absorción UV/Vis distinto le permite ser utilizado como marcador o estándar interno durante la detección y cuantificación de mezclas complejas .

Investigación Agroquímica

En la investigación agroquímica, This compound se puede usar para sintetizar pesticidas o herbicidas novedosos. El grupo bromo en particular puede ser un elemento estructural clave en el desarrollo de nuevos compuestos con bioactividad potencial contra plagas .

Ciencias Ambientales

El destino ambiental de los compuestos nitroaromáticos bromados es de interés en las ciencias ambientalesThis compound se puede estudiar para comprender sus vías de degradación y persistencia en el medio ambiente, lo cual es crucial para evaluar su impacto ambiental .

Educación Química

En la educación química, este compuesto se puede utilizar para demostrar diversas reacciones químicas y técnicas de síntesis a los estudiantes. Proporciona un ejemplo práctico de cómo los diferentes grupos funcionales pueden influir en la reactividad y las propiedades de una molécula .

Investigación Fotovoltaica

Por último, en el campo de la investigación fotovoltaica, This compound podría investigarse por su uso potencial en el desarrollo de células fotovoltaicas orgánicas. El grupo nitro, en particular, puede contribuir a las propiedades de absorción de la luz de los materiales diseñados para convertir la luz en electricidad .

Mecanismo De Acción

Target of Action

Nitrobenzene compounds are generally known to interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1-Bromo-2,4-dimethyl-3-nitrobenzene involves a series of reactions. This is followed by a conversion from the nitro group to an amine, and finally, a bromination .

Biochemical Pathways

Nitrobenzene compounds are known to participate in various biochemical reactions, including redox reactions and electron transfer processes .

Result of Action

Nitrobenzene compounds are generally known to cause oxidative stress and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dimethyl-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity .

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRGPLOPZIPERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292212 | |

| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39053-43-5 | |

| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

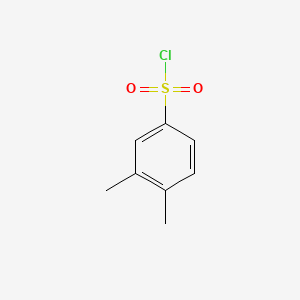

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)